(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine

Catalog No.
S15843066
CAS No.
M.F
C11H18N2O3
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine

Product Name

(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine

IUPAC Name

(1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C11H18N2O3/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3/t8-/m1/s1

InChI Key

QCMLMROPOBTUCF-MRVPVSSYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CN)N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H](CN)N

(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine, commonly referred to as (1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine dihydrochloride, is a chemical compound characterized by its unique structure. It consists of an ethane backbone with two amine groups and a phenyl ring that is substituted with three methoxy groups. Its molecular formula is C11H20Cl2N2O3\text{C}_{11}\text{H}_{20}\text{Cl}_{2}\text{N}_{2}\text{O}_{3} and has a molecular weight of 299.19 g/mol. The compound's distinct features contribute to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Typical for amines and methoxy-substituted aromatic compounds:

  • Reductive Amination: The synthesis involves converting 3,4,5-trimethoxybenzaldehyde to the corresponding amine using sodium cyanoborohydride as a reducing agent.
  • Oxidation: The compound can be oxidized to form derivatives such as quinones using agents like potassium permanganate or hydrogen peroxide.
  • Substitution Reactions: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions with halides or other amines .

(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine exhibits significant biological activity. It has been shown to interact with the colchicine binding site of the αβ-tubulin heterodimer, which is essential for microtubule dynamics. This interaction can disrupt normal cell division processes, leading to potential applications in cancer therapy by inducing cell cycle arrest . Additionally, it may modulate various signaling pathways by binding to specific receptors or inhibiting enzyme activities .

The synthesis of (1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine typically involves:

  • Starting Material: 3,4,5-trimethoxybenzaldehyde is used as the primary starting material.
  • Reductive Amination: The aldehyde is converted into an amine through reductive amination using an appropriate amine and a reducing agent.
  • Resolution: The resulting racemic mixture is resolved to isolate the (1S)-enantiomer.
  • Chromatographic Techniques: These are employed for enantiomeric resolution and purification .

This compound has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents aimed at treating cancer and viral infections.
  • Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: It is utilized in research to understand the interactions of amine-containing compounds with biological systems .

Interaction studies have demonstrated that (1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine can effectively bind to tubulin and interfere with microtubule assembly. This mechanism underlies its potential therapeutic effects in treating various types of cancer by disrupting normal cellular processes associated with mitosis . Additionally, studies indicate that it may inhibit P-glycoprotein efflux pump function, enhancing the efficacy of certain anticancer drugs .

Several compounds share structural similarities with (1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine. Here are some notable examples:

Compound NameKey Differences
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl estersContains ester functionalities; lacks amine groups
3,4,5-Trimethoxycinnamamide derivativesContains amide functionalities; different functional group compared to diamine
N,N-Dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamineSimilar core structure but includes dimethylation; variation in amine substitution pattern

Uniqueness

The uniqueness of (1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine lies in its combination of both amine and methoxy functionalities. This provides distinct reactivity profiles and potential therapeutic applications that set it apart from other similar compounds . Its ability to participate in diverse

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

226.13174244 g/mol

Monoisotopic Mass

226.13174244 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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